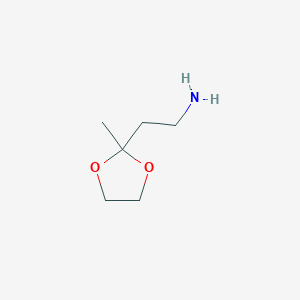

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2-3-7)8-4-5-9-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVWCRQQBUQLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449086 | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62240-37-3 | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62240-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS 62240-37-3). This bifunctional building block, featuring a protected ketone and a primary amine, is a valuable intermediate in organic and medicinal chemistry. This document consolidates available data on its physical characteristics, spectroscopic signatures, and synthetic methodologies. It also explores the known biological activities of the broader 1,3-dioxolane class of compounds, suggesting potential areas of investigation for this specific molecule. Detailed experimental protocols and structured data tables are provided to support laboratory research and development.

Physicochemical Properties

This compound is a versatile organic compound with a unique structure incorporating a protected carbonyl group and a reactive primary amine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 62240-37-3 | |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| Appearance | White to off-white powder | |

| Boiling Point | 178.2°C at 760 mmHg | |

| Flash Point | 63.957°C | |

| Purity | Typically ≥98% | |

| Storage | 2-8°C under an inert atmosphere (Nitrogen or Argon) |

Spectroscopic Data

| Spectroscopy | Key Signals and Interpretation |

| ¹H NMR | Key signals are expected at approximately δ 1.40 ppm (singlet, 3H, dioxolane CH₃), δ 3.70–4.10 ppm (multiplet, 4H, dioxolane OCH₂), and δ 2.60 ppm (triplet, 2H, NH₂CH₂). |

| ¹³C NMR | Based on analogous 1,3-dioxolane structures, characteristic peaks would be anticipated for the quaternary carbon of the dioxolane ring, the methyl group, the ethylene glycol carbons, and the two carbons of the ethanamine side chain. |

| IR Spectroscopy | Expected characteristic peaks include N-H stretching vibrations for the primary amine, C-N stretching, and strong C-O stretching bands associated with the dioxolane ring. |

| Mass Spectrometry (LC-MS) | In ESI+ mode, the protonated molecule [M+H]⁺ is observed at m/z 132.1. A common fragmentation peak appears at m/z 87, corresponding to the loss of the ethylamine group (C₂H₅N). |

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound is through the reductive amination of a ketone precursor, specifically 2-(2-methyl-1,3-dioxolan-2-yl)acetone, with ammonia. This method is favored for its efficiency and often proceeds under mild conditions.

Experimental Protocol: General Reductive Amination

A general procedure for reductive amination involves the following steps:

-

Imine Formation: The ketone precursor, 2-(2-methyl-1,3-dioxolan-2-yl)acetone, is reacted with an ammonia source to form an imine intermediate.

-

Reduction: The resulting imine is then reduced to the desired primary amine. A common and selective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN).

-

pH Control: Maintaining an appropriate pH is crucial for the reaction's success.

-

Workup and Purification: The reaction mixture is then worked up to isolate and purify the final product.

Logical Workflow for Reductive Amination

Caption: Reductive amination synthesis pathway.

Chemical Reactivity

The chemical reactivity of this compound is characterized by its two primary functional groups:

-

Primary Amine: The lone pair of electrons on the nitrogen atom makes the ethanamine group a potent nucleophile. This allows it to readily participate in a variety of nucleophilic substitution and addition reactions, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and quaternary ammonium salts.

-

Reductive Amination: Reaction with other carbonyl compounds to form more complex amines.

-

-

1,3-Dioxolane Ring: This moiety serves as a stable protecting group for a ketone functionality. It is generally resistant to basic and nucleophilic conditions but can be readily cleaved under acidic conditions to deprotect the ketone.

Signaling Pathway of Nucleophilic Reactions

Caption: General nucleophilic reaction pathway.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented, the 1,3-dioxolane scaffold is present in numerous biologically active compounds. Derivatives of 1,3-dioxolane have shown a broad spectrum of pharmacological activities, including:

-

Antimicrobial Activity: Many 1,3-dioxolane derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

-

Antiviral Activity: Certain nucleoside analogues containing the 2-methyl-1,3-dioxolane moiety have been evaluated for their antiviral properties, for instance, against the Epstein-Barr virus.

-

Anticancer Activity and Modulation of Multidrug Resistance: Some derivatives have been investigated for their potential in cancer therapy, including their ability to modulate multidrug resistance in cancer cells.

The presence of both a primary amine and a protected ketone makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine can serve as a handle to introduce this scaffold into larger drug candidates. The protected ketone can be unmasked at a later synthetic stage for further elaboration.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H412: Harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex target molecules. While specific biological data on this compound is limited, the known activities of the 1,3-dioxolane class of compounds suggest that it holds potential for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, a versatile bifunctional building block with applications in organic and medicinal chemistry.[1] This document collates available data on its fundamental properties and outlines detailed experimental protocols for their determination. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to support the synthesis, characterization, and application of this compound.

Introduction

This compound (CAS No. 62240-37-3) is a chemical compound of interest due to its unique molecular structure, which incorporates both a primary amine and a protected ketone (in the form of a dioxolane ring).[1] This bifunctionality makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing factors such as reaction kinetics, solubility, and bioavailability.

Physicochemical Properties

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 62240-37-3 | [1] |

Note: Experimental data for boiling point, melting point, density, solubility, pKa, and logP for this specific compound are not widely published. The subsequent sections provide generalized experimental protocols for determining these properties for a primary amine.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of primary amines like this compound.

Boiling Point Determination

The boiling point of a liquid is a critical physical constant. The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid sample.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid amine is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil.

-

Heating: The side arm of the Thiele tube is gently and evenly heated with a Bunsen burner or a suitable heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Melting Point Determination

For solid compounds, the melting point is a key indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered solid amine is packed into a capillary tube to a height of 2-3 mm. The packing can be achieved by tapping the sealed end of the capillary on a hard surface.

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, which typically consists of a heated block and a magnifying lens for observation.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the temperature should be raised slowly (1-2 °C per minute) as it approaches the expected melting point.

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Density Determination

The density of a liquid can be determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Calibration: The empty pycnometer is cleaned, dried, and its mass is accurately measured (m_pyc). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is measured again (m_pyc+ref).

-

Sample Measurement: The pycnometer is emptied, cleaned, dried, and then filled with the liquid amine sample at the same temperature. The mass of the filled pycnometer is recorded (m_pyc+sample).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m_pyc+sample - m_pyc) / (m_pyc+ref - m_pyc)] * ρ_ref where ρ_ref is the density of the reference liquid.

Solubility Determination

The solubility of an amine in various solvents is a fundamental property, particularly for applications in drug development and reaction chemistry.

Methodology: Visual Assessment in Water and Acid

-

Water Solubility: To a test tube containing a small, measured amount of the amine (e.g., 5 drops of liquid or a few milligrams of solid), add a measured volume of deionized water (e.g., 2 mL). Vigorously shake or vortex the mixture. Observe for the formation of a homogeneous solution or the presence of a separate phase. The pH of the resulting solution can be tested with pH paper. Primary amines are expected to be basic.

-

Acid Solubility: If the amine is not fully soluble in water, add a 5% aqueous solution of a strong acid (e.g., HCl) dropwise to the mixture while agitating. The formation of a clear solution indicates the formation of a water-soluble amine salt.

pKa Determination

The pKa is a measure of the acidity of the conjugate acid of the amine and is crucial for understanding its behavior in biological systems and for designing salt forms of drug candidates. Potentiometric titration is a precise method for its determination.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the amine is dissolved in deionized water or a suitable buffer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the amine is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the amine in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualization of Physicochemical Characterization Workflow

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity.

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

This technical guide has summarized the available physicochemical information for this compound and provided detailed, generalized experimental protocols for the determination of its key properties. While there is a scarcity of published experimental data for this specific compound, the outlined methodologies provide a robust framework for researchers to characterize it and similar primary amines. The provided workflow diagram offers a logical sequence for the systematic evaluation of new chemical entities. A comprehensive understanding of these properties is essential for advancing the application of this versatile molecule in synthetic and medicinal chemistry.

References

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine molecular weight and formula

This document provides an in-depth overview of the chemical compound 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, tailored for researchers, scientists, and professionals in the field of drug development. It covers the compound's fundamental properties, potential synthetic pathways, and key applications in organic synthesis.

Core Compound Properties

This compound is a bifunctional organic molecule of significant interest in medicinal and organic chemistry.[1] It incorporates a primary amine group, which serves as a reactive nucleophilic center, and a 1,3-dioxolane group.[1] The dioxolane moiety functions as a protecting group for a ketone, rendering this compound a valuable building block in complex multi-step syntheses.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 62240-37-3 | [1] |

| Appearance | White to off-white powder | [1] |

| Typical Purity | ≥ 98% | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |

Synthetic Protocols

The synthesis of this compound can be achieved through several established methodologies in organic chemistry. The primary amine group is the main site of reactivity, allowing for a variety of synthetic transformations such as alkylation and acylation.[1]

Method 1: Reductive Amination

Reductive amination is a highly efficient method for synthesizing amines. This pathway typically involves the reaction of a ketone or aldehyde precursor with ammonia or another nitrogen source in the presence of a reducing agent.

Experimental Protocol:

-

Precursor Selection: The synthesis can start from a ketone precursor, such as 2-(2-methyl-1,3-dioxolan-2-yl)acetone.[1]

-

Reaction with Ammonia: The ketone precursor is reacted with ammonia to form an intermediate imine.

-

Reduction: The imine is then reduced to the target primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Purification: The final product is purified using standard laboratory techniques such as distillation or chromatography.

Method 2: From a Bromo Derivative

Another viable synthetic route involves the conversion of a corresponding bromo derivative.

Experimental Protocol:

-

Azide Formation: A bromo derivative of the parent structure is reacted with an azide salt (e.g., sodium azide) to form an azide intermediate via nucleophilic substitution.

-

Reduction of the Azide: The resulting azide is then reduced to the primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation or with reducing agents like lithium aluminum hydride (LiAlH₄).

-

Work-up and Purification: The reaction mixture is carefully quenched and worked up to isolate the crude product, which is then purified to the desired level.

Synthetic Pathway Diagram

The following diagram illustrates the reductive amination pathway for the synthesis of this compound from a ketone precursor.

Caption: Synthesis via reductive amination.

References

A Technical Guide to the Spectral Analysis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

Given the absence of published spectra for 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, the following tables summarize the expected quantitative data for its ¹H NMR, ¹³C NMR, IR, and MS analyses. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.25 | Singlet | 3H | -CH₃ (Methyl group on C2 of dioxolane) |

| ~ 1.80 | Triplet | 2H | -CH₂-C-N (Methylene group adjacent to the dioxolane) |

| ~ 2.80 | Triplet | 2H | -CH₂-NH₂ (Methylene group adjacent to the amine) |

| ~ 1.50 (broad) | Singlet | 2H | -NH₂ (Amine protons, exchangeable with D₂O) |

| ~ 3.95 | Multiplet | 4H | -O-CH₂-CH₂-O- (Dioxolane ring protons) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~ 24.0 | -CH₃ (Methyl group) |

| ~ 40.0 | -CH₂-C-N (Methylene group adjacent to the dioxolane) |

| ~ 42.0 | -CH₂-NH₂ (Methylene group adjacent to the amine) |

| ~ 64.5 | -O-CH₂-CH₂-O- (Dioxolane ring carbons) |

| ~ 109.0 | C(CH₃)(CH₂-) (Quaternary carbon of the dioxolane ring) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3500 | Medium, broad | N-H stretch (primary amine) - typically two bands |

| 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1050 - 1150 | Strong | C-O-C stretch (dioxolane ring) |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Possible Fragment Ion |

| 131 | [M]⁺ (Molecular ion) |

| 116 | [M - CH₃]⁺ |

| 87 | [M - C₂H₄NH₂]⁺ |

| 58 | [CH₂CH₂NH₂]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer (e.g., a 400 MHz or higher field instrument).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

(Optional) For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the solvent peak (CDCl₃) to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (for a neat liquid sample):

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed as a neat thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) or salt plates (NaCl or KBr).

-

Data Acquisition (ATR):

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of the sample onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Acquisition (Salt Plates):

-

Place a drop of the neat liquid onto one salt plate.

-

Carefully place a second salt plate on top to create a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

-

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[2]

-

Instrumentation: Use a GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized and carried by an inert gas through a capillary column, separating it from any impurities.

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

A Technical Guide to the Solubility of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of Amines

The solubility of an organic compound is a critical physicochemical parameter, influencing everything from reaction kinetics to bioavailability in drug development. For amines such as 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, solubility is dictated by the interplay of its structural features: the basic amino group and the cyclic ketal moiety. The lone pair of electrons on the nitrogen atom of the amine allows for hydrogen bonding with protic solvents and can be protonated in acidic media, significantly influencing its solubility profile. The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and the overall molecular structure of the amine are key determinants of its solubility.

Principles of Amine Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. This compound possesses both polar (amine and dioxolane rings) and nonpolar (methyl and ethyl groups) characteristics.

-

Polar Solvents: Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the amine group, leading to favorable interactions and potentially higher solubility. Aprotic polar solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole forces.

-

Nonpolar Solvents: Solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower and will primarily depend on the dispersion forces involving the nonpolar parts of the molecule.

-

Acidic and Basic Conditions: The basicity of the amine group means that its solubility can be dramatically increased in acidic solutions due to the formation of a more polar and water-soluble ammonium salt.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of this compound.

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

pH paper (for aqueous solutions)

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble." If it remains undissolved or forms a cloudy suspension, it is "insoluble" or "sparingly soluble."

-

For aqueous solutions, test the pH to confirm the basic nature of the amine.[1]

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Generate a calibration curve using the analytical instrument (HPLC or GC).

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Place the flask in the shaker bath set at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the diluted solution using the calibrated HPLC or GC method to determine the concentration of the dissolved amine.

-

Calculate the solubility based on the concentration and the dilution factor.

Data Presentation

The following table template can be used to record experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Isothermal Shake-Flask | ||

| Ethanol | 25 | Isothermal Shake-Flask | ||

| Acetone | 25 | Isothermal Shake-Flask | ||

| Ethyl Acetate | 25 | Isothermal Shake-Flask | ||

| Dichloromethane | 25 | Isothermal Shake-Flask | ||

| Toluene | 25 | Isothermal Shake-Flask | ||

| Hexane | 25 | Isothermal Shake-Flask |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: Workflow for quantitative solubility determination.

References

In-Depth Technical Guide: Stability and Storage of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine. The information herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a versatile bifunctional building block. This document outlines potential degradation pathways, suggested protocols for stability testing, and analytical methodologies for the assessment of the compound's purity and degradation products.

Compound Overview

This compound is a chemical intermediate featuring a primary amine and a ketal protective group in the form of a 2-methyl-1,3-dioxolane. This structure makes it a valuable component in the synthesis of more complex molecules, where the masked ketone functionality and the reactive primary amine can be selectively manipulated. Understanding its stability is crucial for ensuring the integrity of synthetic processes and the quality of the final products.

Recommended Storage Conditions

To maintain the chemical integrity and purity of this compound, specific storage conditions are recommended. These conditions are designed to minimize degradation from environmental factors.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | The primary amine moiety is susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can promote hydrolysis and photodegradation, respectively. |

| Environment | Cool, dry, and well-ventilated area | General best practice for chemical storage to prevent accidental exposure to heat or moisture. |

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation under certain conditions: the primary amine and the 1,3-dioxolane ring.

Oxidation of the Primary Amine

The primary amine group is susceptible to oxidation, which can lead to the formation of various impurities. The specific products formed will depend on the oxidizing agent and the reaction conditions.

Hydrolysis of the Dioxolane Ring

The 1,3-dioxolane ring, which serves as a protecting group for a ketone, is stable under basic and neutral conditions but can undergo hydrolysis in the presence of acid and water. This reaction will deprotect the ketone, yielding 4-aminobutan-2-one.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes typical stress conditions that can be applied to this compound. It is important to note that the extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage.

| Stress Condition | Proposed Method | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the dioxolane ring. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Generally stable, but potential for minor degradation. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the primary amine. |

| Thermal Degradation | 80°C for 48 hours (solid state) | Potential for various degradation products. |

| Photodegradation | Exposure to UV light (254 nm) and visible light for a specified duration (e.g., ICH Q1B) | Potential for photolytic degradation. |

Experimental Protocols

The following are example protocols for conducting forced degradation studies and for a stability-indicating analytical method. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.

Protocol for Forced Degradation Study

Experimental Workflow for Forced Degradation Study

Caption: A generalized workflow for conducting forced degradation studies.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 48 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 48 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in an oven at 80°C for 48 hours.

-

After exposure, dissolve the solid in a suitable solvent to prepare a 100 µg/mL solution for analysis.

-

-

Photodegradation:

-

Expose a solution of the compound (1 mg/mL) to UV and visible light according to ICH Q1B guidelines.

-

Prepare a 100 µg/mL solution for analysis.

-

Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating the parent compound from its potential degradation products. The following is a proposed High-Performance Liquid Chromatography (HPLC) method that can serve as a starting point for method development and validation.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm (as the compound lacks a strong chromophore) or Mass Spectrometry (for better sensitivity and specificity) |

| Injection Volume | 10 µL |

Method Validation: This method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Summary of Quantitative Data

The following table presents hypothetical results from a forced degradation study to illustrate the type of data that should be generated. Actual results will vary based on experimental conditions.

| Stress Condition | % Degradation of Parent Compound | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis (0.1 M HCl, 60°C, 48h) | 15.2% | 4-Aminobutan-2-one |

| Base Hydrolysis (0.1 M NaOH, 60°C, 48h) | < 1% | - |

| Oxidation (3% H₂O₂, RT, 24h) | 8.5% | Oxidized amine derivatives |

| Thermal (80°C, 48h) | 3.1% | Various minor degradants |

| Photodegradation (ICH Q1B) | 1.8% | Photolytic byproducts |

Conclusion

The stability of this compound is critical for its successful application in research and development. The primary degradation pathways are oxidation of the amine group and acid-catalyzed hydrolysis of the dioxolane ring. Proper storage at 2-8°C under an inert atmosphere is essential to minimize degradation. The provided experimental protocols for forced degradation and the example stability-indicating HPLC method offer a robust framework for assessing the stability of this compound. It is imperative that these methods are optimized and validated to ensure the generation of reliable and accurate stability data.

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H361: Suspected of damaging fertility or the unborn child.

-

H412: Harmful to aquatic life with long-lasting effects.[1]

-

H227: Combustible liquid.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. These statements cover prevention, response, storage, and disposal.[4][5]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and related dioxolane compounds is presented below.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Boiling Point | 82 - 83 °C | [3] |

| Flash Point | -2 °C (closed cup) | [3] |

| Density | 0.982 g/cm3 at 25 °C | [3] |

| Vapor Pressure | 57.3 hPa at 20 °C | [3] |

| Lower Explosion Limit | 1.9 %(V) | [3] |

Toxicological Information

Acute Toxicity:

-

Oral LD50 (Rat): 2,900 mg/kg.[3]

Skin Corrosion/Irritation:

Serious Eye Damage/Eye Irritation:

Reproductive Toxicity:

-

Suspected of damaging fertility or the unborn child.

Specific Target Organ Toxicity (Single Exposure):

-

May cause respiratory irritation.[3]

Handling and Storage

Safe Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or mists.[5][6]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4][5]

-

Use only non-sparking tools and take precautionary measures against static discharge.[4][5]

-

Use in a well-ventilated area.[5][6] Local exhaust ventilation may be necessary.[2][7]

Storage:

-

Incompatible materials include strong oxidizing agents and strong acids.[5]

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is crucial to minimize exposure. The following diagram illustrates a general workflow for PPE selection.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8] A face shield may be necessary in situations with a high potential for splashing.[2][9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8] Gloves must be inspected prior to use, and proper glove removal technique should be followed.[6] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] A government-approved respirator should be used when necessary.[6]

First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Detailed First Aid Protocols:

-

General Advice: In all cases, show the safety data sheet to the doctor in attendance.[3][10]

-

If Inhaled: Move the person into fresh air.[5][6][10] If not breathing, give artificial respiration.[6][10] Consult a physician.[10]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] Consult a physician.[3][10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do. Continue rinsing.[2][5] Call an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting.[3][8] Rinse mouth with water.[3][10][11] Never give anything by mouth to an unconscious person.[3][7][8][10] Consult a physician immediately.[3][10]

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][6][10][12][13]

-

Specific Hazards: Vapors are heavier than air and may spread along floors. Vapors may form explosive mixtures with air.[5] Hazardous combustion products include carbon oxides and nitrogen oxides.[5][10]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[3][5][6][10][12][13]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[3][6][13] Avoid breathing vapors, mist, or gas.[3][5][6][13] Ensure adequate ventilation.[3][6][13] Remove all sources of ignition.[2][3][5][13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[6][11]

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, Chemizorb®).[2][8] Collect the material in a suitable, closed container for disposal.[5][6][10][13] Use spark-proof tools and explosion-proof equipment.[2][5][13]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[5] Contaminated packaging should be disposed of as an unused product.[10] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

- 1. 2-Methyl-1,3-dioxolane-2-ethanamine AldrichCPR 62240-37-3 [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. capotchem.com [capotchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

The Diverse Biological Activities of 1,3-Dioxolane Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,3-dioxolane scaffold, a five-membered heterocyclic ring containing two oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique stereochemical and electronic properties make it a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] Derivatives of 1,3-dioxolane have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and antiviral effects.[3] This technical guide provides an in-depth overview of the significant biological activities of 1,3-dioxolane derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action, to support researchers and drug development professionals in this promising field.

Antimicrobial Activity

1,3-Dioxolane derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1][4] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Antibacterial Activity

Several studies have reported the efficacy of 1,3-dioxolane derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Table 1: Antibacterial Activity of Selected 1,3-Dioxolane Derivatives (MIC in µg/mL) [1][4]

| Compound/Derivative | Staphylococcus aureus | Staphylococcus epidermidis | Enterococcus faecalis | Pseudomonas aeruginosa |

| Derivative 4 | - | - | 625 | >1250 |

| Derivative 6 | 625-1250 | >1250 | >1250 | 625 |

| Derivative 8 | 625-1250 | >1250 | >1250 | 625 |

Note: Some compounds were reported as inactive against E. coli, K. pneumoniae, and P. mirabilis.[1][4]

Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

-

Bacterial Strains: Use fresh, overnight cultures of the test bacteria grown on appropriate agar plates.

-

Media: Mueller-Hinton Broth (MHB) is the recommended medium.

-

Test Compounds: Prepare stock solutions of the 1,3-dioxolane derivatives in a suitable solvent (e.g., DMSO) at a high concentration.

-

96-Well Microtiter Plates: Use sterile, U-bottomed plates.

2. Inoculum Preparation:

-

Aseptically transfer a few colonies of the test bacterium into a tube containing sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

Add 100 µL of sterile MHB to all wells of the microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.

-

The last well in each row, containing only MHB and inoculum, serves as the growth control. A well with MHB only serves as a sterility control.

-

Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Antifungal Activity

1,3-Dioxolane derivatives have also demonstrated notable activity against various fungal pathogens, including Candida albicans.

Table 2: Antifungal Activity of Selected 1,3-Dioxolane Derivatives against Candida albicans (MIC in µg/mL) [1]

| Compound/Derivative | Candida albicans |

| Derivative 2 | >1250 |

| Derivative 3 | >1250 |

| Derivative 4 | 625 |

| Derivative 5 | >1250 |

| Derivative 6 | 625 |

| Derivative 7 | >1250 |

| Derivative 8 | 625 |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This protocol is based on CLSI document M27-A3.

1. Preparation of Materials:

-

Fungal Strains: Use fresh cultures of the test fungus grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

Media: RPMI-1640 medium buffered with MOPS is the standard medium.

-

Test Compounds: Prepare stock solutions as described for the antibacterial assay.

-

96-Well Microtiter Plates: Use sterile, flat-bottomed plates.

2. Inoculum Preparation:

-

Prepare a suspension of fungal cells in sterile saline from a 24-48 hour culture.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Assay Procedure:

-

The procedure for serial dilutions and inoculation is similar to the antibacterial assay, using RPMI-1640 medium instead of MHB.

-

Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.

Anticancer Activity

A significant area of research for 1,3-dioxolane derivatives is their potential as anticancer agents. Many derivatives have shown potent cytotoxic activity against a variety of cancer cell lines.

Table 3: Cytotoxic Activity of Selected 1,3-Dioxolane Derivatives (IC₅₀ in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Dioxolane-based 5-HT1A receptor agonist | Various | Potent activity reported | [5] |

| 2,2-diphenyl-1,3-dioxolane derivative | Caco-2 | Modulates multidrug resistance | [1] |

| Dioxolane-linked topoisomerase inhibitor | Various | Potent activity reported | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Treatment:

-

Prepare serial dilutions of the 1,3-dioxolane derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15-20 minutes to ensure complete dissolution.

4. Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Anticancer Activity

The anticancer effects of 1,3-dioxolane derivatives are mediated through various mechanisms, including the modulation of drug efflux pumps, inhibition of essential enzymes, and induction of apoptosis.

1. Modulation of P-glycoprotein (P-gp): Some 1,3-dioxolane derivatives have been shown to modulate the activity of P-glycoprotein, an efflux pump that is often overexpressed in multidrug-resistant cancer cells.[1] By inhibiting P-gp, these compounds can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby overcoming drug resistance.

2. Inhibition of Topoisomerases: Certain 1,3-dioxane-linked derivatives have been identified as novel bacterial topoisomerase inhibitors.[6] While this study focused on antibacterial activity, topoisomerases are also validated targets in cancer therapy, suggesting a potential mechanism for the anticancer effects of related 1,3-dioxolane compounds.

3. Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This process is often mediated by a cascade of enzymes called caspases. While direct evidence for 1,3-dioxolane derivatives activating specific caspases is an area of ongoing research, their cytotoxic nature suggests the involvement of apoptotic pathways.

Antiviral Activity

The 1,3-dioxolane ring is a key structural feature in several nucleoside analogs with potent antiviral activity. These compounds often act as chain terminators during viral DNA or RNA synthesis.

Table 4: Antiviral Activity of a 1,3-Dioxolane Nucleoside Analog

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Influenza A (H1N1) | MDCK | Not specified | [2] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.

1. Cell Culture and Infection:

-

Seed a monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6- or 12-well plates and grow to confluency.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a standardized amount of virus for 1-2 hours.

2. Compound Treatment and Overlay:

-

Prepare an overlay medium (e.g., containing agarose or methylcellulose) with various concentrations of the 1,3-dioxolane derivative.

-

After the virus adsorption period, remove the inoculum and add the overlay medium containing the test compound.

3. Incubation and Plaque Visualization:

-

Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

-

Fix the cells with a solution like 4% formaldehyde.

-

Stain the cell monolayer with a dye such as crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

4. Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

The EC₅₀ value (the concentration that reduces the number of plaques by 50%) is determined from the dose-response curve.

Conclusion

1,3-Dioxolane derivatives represent a rich source of biologically active compounds with significant potential for the development of new therapeutics. Their diverse activities against bacteria, fungi, cancer cells, and viruses underscore the importance of this chemical scaffold in drug discovery. The information presented in this guide, including quantitative data and detailed experimental protocols, is intended to facilitate further research and development in this exciting area. Future studies should continue to explore the structure-activity relationships of these compounds and further elucidate their mechanisms of action to design more potent and selective therapeutic agents.

References

- 1. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors: Synthesis, Biological Activities, and Molecular Docking [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine: A Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine (CAS No. 62240-37-3), a bifunctional chemical building block of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established and putative experimental protocols for its synthesis and key reactions, and summarizes available quantitative and spectroscopic data. The guide is intended to serve as a valuable resource for researchers utilizing this versatile molecule in the development of novel compounds and complex molecular architectures.

Introduction

This compound is a primary amine featuring a protected ketone functionality in the form of a 1,3-dioxolane ring. This unique structure makes it a valuable intermediate in multi-step syntheses where the reactivity of a primary amine is desired while a ketone group needs to be masked. The dioxolane moiety is stable under a variety of reaction conditions but can be readily deprotected to reveal the ketone, allowing for subsequent chemical transformations. This guide will explore the synthesis, reactivity, and application of this building block, providing practical information for its use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. A certificate of analysis for this compound confirms a purity of ≥95.0% and a ¹H NMR spectrum consistent with its structure[1].

| Property | Value | Reference |

| CAS Number | 62240-37-3 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95.0% (by NMR) | [1] |

| Storage | 2-8°C | [1] |

Synthesis of this compound

The most common and practical approach for the synthesis of this compound is the reductive amination of the corresponding ketone precursor, 2-(2-methyl-1,3-dioxolan-2-yl)acetone.

General Experimental Protocol: Reductive Amination

This protocol is a general procedure that can be adapted for the synthesis of the target compound.

Reactants:

-

2-(2-methyl-1,3-dioxolan-2-yl)acetone (1.0 eq)

-

Ammonia (solution in methanol or as ammonium acetate) (excess)

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent (e.g., NaBH(OAc)₃) (1.5 - 2.0 eq)

-

Methanol or other suitable solvent

Procedure:

-

Dissolve 2-(2-methyl-1,3-dioxolan-2-yl)acetone in methanol.

-

Add a solution of ammonia in methanol or ammonium acetate.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

DOT Diagram: Synthesis Workflow

Caption: Reductive amination synthesis workflow.

Key Reactions of this compound

The primary amine functionality of this compound allows for a variety of standard amine transformations, including acylation and alkylation.

N-Acylation

Acylation of the primary amine provides the corresponding amide. A common acylating agent is acetic anhydride.

General Experimental Protocol: N-Acetylation

Reactants:

-

This compound (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Pyridine or triethylamine (1.2 eq)

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve this compound in DCM and add pyridine.

-

Cool the mixture to 0°C in an ice bath.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)acetamide.

DOT Diagram: N-Acylation Workflow

Caption: N-Acylation reaction workflow.

N-Alkylation

Alkylation of the primary amine can lead to secondary, tertiary, and quaternary ammonium salts. Controlling the stoichiometry of the alkylating agent is crucial for selective mono-alkylation.

General Experimental Protocol: N-Monoalkylation

Reactants:

-

This compound (2.0 eq or more)

-

Alkyl halide (e.g., methyl iodide) (1.0 eq)

-

A non-nucleophilic base (e.g., K₂CO₃)

-

Acetonitrile or other polar aprotic solvent

Procedure:

-

Dissolve this compound and the base in acetonitrile.

-

Add the alkyl halide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired secondary amine from unreacted starting material and poly-alkylated products.

References

Methodological & Application

synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine from 2-(2-methyl-1,3-dioxolan-2-yl)acetone

Application Note: Synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

Introduction

This compound is a valuable bifunctional building block in organic and medicinal chemistry.[1] It incorporates a primary amine, which serves as a versatile nucleophilic handle for derivatization, and a 1,3-dioxolane moiety, which acts as a stable protecting group for a ketone functionality.[1][2] This combination allows for selective chemical transformations at other parts of a molecule without affecting the masked carbonyl group.[3][4] The synthesis of this compound is efficiently achieved through the reductive amination of its ketone precursor, 2-(2-methyl-1,3-dioxolan-2-yl)acetone.[1]

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[5] The process typically involves the reaction of a carbonyl compound with an amine source (in this case, ammonia) to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine.[5][6] This one-pot procedure is highly efficient for the synthesis of primary amines.[7][8][9]

This application note provides a detailed protocol for the synthesis of this compound using sodium cyanoborohydride as the reducing agent and ammonium acetate as the ammonia source. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion intermediate.[5][7][10] The reaction is performed under mildly acidic conditions, which are compatible with the acid-sensitive dioxolane protecting group.[6]

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot reductive amination pathway. First, the ketone (1) reacts with ammonia (generated from ammonium acetate) to form an imine intermediate (2). This intermediate is then selectively reduced by sodium cyanoborohydride to yield the target primary amine (3).

Caption: Figure 1. Reductive Amination Scheme.

Quantitative Data and Reagents

The following table summarizes the reagents and their quantities for a representative reaction scale.

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 2-(2-methyl-1,3-dioxolan-2-yl)acetone | C₇H₁₂O₃ | 144.17 | 1.0 | 10.0 | 1.44 g |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 10.0 | 100.0 | 7.71 g |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 1.5 | 15.0 | 0.94 g |

| Methanol (Solvent) | CH₄O | 32.04 | - | - | 50 mL |

| Dichloromethane (DCM) (for extraction) | CH₂Cl₂ | 84.93 | - | - | ~150 mL |

| 1 M Sodium Hydroxide (for workup) | NaOH | 40.00 | - | - | As needed |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | - | ~50 mL |

| Anhydrous Sodium Sulfate (for drying) | Na₂SO₄ | 142.04 | - | - | As needed |

Experimental Protocol

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-methyl-1,3-dioxolan-2-yl)acetone (1.44 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

-

Add methanol (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Allow the solution to stir for 30 minutes to facilitate the formation of the imine intermediate in equilibrium.

2. Reduction:

-

In a fume hood, carefully add sodium cyanoborohydride (0.94 g, 15.0 mmol) to the reaction mixture in small portions over 10-15 minutes. Caution: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[7]

-

Place a stopper on the flask and allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

3. Workup and Extraction:

-

Once the reaction is complete, carefully quench any remaining reducing agent by the slow, dropwise addition of 1 M HCl until gas evolution ceases (perform in a well-ventilated fume hood).

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

To the resulting residue, add 50 mL of deionized water.

-

Basify the aqueous solution to a pH > 12 by the slow addition of 1 M NaOH solution. Check the pH using litmus paper or a pH meter.

-

Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

4. Purification:

-

Wash the combined organic layers with saturated sodium chloride solution (brine, 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol/Ammonium Hydroxide, 90:9:1) to afford the pure amine.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.

Caption: Figure 2. Experimental Workflow.

References

- 1. This compound CAS 62240-37-3 [benchchem.com]

- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Buy 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | 1334146-55-2 [smolecule.com]

- 7. Sodium cyanoborohydride [organic-chemistry.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: Synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine, a valuable bifunctional building block in organic and medicinal chemistry. The synthesis is achieved through a two-step process commencing with the preparation of the key intermediate, 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde, followed by a direct reductive amination. The protocol employs sodium triacetoxyborohydride as a mild and selective reducing agent, which is compatible with the acid-sensitive acetal protecting group. This method offers a reliable route to the target primary amine with good yield and purity.

Introduction

This compound is a versatile synthetic intermediate featuring a primary amine for further functionalization and a protected ketone in the form of a dioxolane.[1] This structure is particularly useful in multi-step syntheses where the ketone's reactivity needs to be masked while other chemical transformations are performed on the amine.[1] Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds.[1][2][3] This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] The choice of a mild reducing agent is crucial to selectively reduce the imine intermediate without affecting the starting carbonyl group or other sensitive functionalities. Sodium triacetoxyborohydride has proven to be an excellent reagent for this purpose, particularly in the presence of acid-sensitive groups like acetals.

Signaling Pathway and Logical Relationships

The synthesis of this compound can be broken down into two main stages: the formation of the aldehyde precursor and the subsequent reductive amination. The logical flow of this process is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde

This protocol describes a representative method for the synthesis of the aldehyde intermediate.

Materials:

-

Hydroxyacetone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-